Benzene, 1,2-dimethyl-4-(1-phenylethyl)-
Overview
Description
Benzene, 1,2-dimethyl-4-(1-phenylethyl)-, also known as Benzene, 1,2-dimethyl-4-(1-phenylethyl)-, is a useful research compound. Its molecular formula is C16H18 and its molecular weight is 210.31 g/mol. The purity is usually 95%.
The exact mass of the compound Benzene, 1,2-dimethyl-4-(1-phenylethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Selective Synthesis and Catalysis
The methoxycarbonylation of alkynes catalyzed by palladium complexes using derivatives of "Benzene, 1,2-dimethyl-4-(1-phenylethyl)-" shows high activity and regioselectivity, leading to the production of unsaturated esters or α,ω-diesters. This process is vital for synthesizing important industrial chemicals and intermediates with high efficiency (Magro et al., 2010).
Photophysics and Molecular Electronics
Investigations into the photophysics of phenyleneethynylene oligomers based on "Benzene, 1,2-dimethyl-4-(1-phenylethyl)-" derivatives have highlighted their potential in molecular electronics. These compounds exhibit significant excited-state interactions and photochemical reactivity, making them suitable for use as molecular linkers in light energy harvesting assemblies (Sudeep et al., 2006).
Liquid Crystals and Self-Organized States
Alkoxy-substituted derivatives of 1,4-bis(phenylethynyl)benzene demonstrate liquid crystalline behavior, which can be utilized in advanced display technologies and optical devices. These compounds stabilize smectic and nematic phases, offering insights into the relationship between molecular structure and mesophase stability (Lydon et al., 2008).
Photovoltaic Materials
Main-chain fullerene polymers, incorporating "Benzene, 1,2-dimethyl-4-(1-phenylethyl)-" derivatives, have been proposed as novel materials for photovoltaic applications. These macromolecules exhibit a high fraction of fullerene, providing modular structure, electronic activity, and unique solid-state behavior suitable for solar energy conversion (Hiorns et al., 2009).
Supramolecular Architecture
The synthesis and characterization of Schiff bases derived from 1,4-dimethyl-2-(4-(methylsulfonyl)styryl)benzene, a related compound, have contributed to the understanding of supramolecular architecture. These studies provide insights into the design of materials with specific electronic and structural properties (Qian et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
1,2-dimethyl-4-(1-phenylethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18/c1-12-9-10-16(11-13(12)2)14(3)15-7-5-4-6-8-15/h4-11,14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWSNJAEMMOZJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027616 | |
Record name | Benzene, 1,2-dimethyl-4-(1-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid with an aromatic odor; [Dixie Chemical MSDS] | |
Record name | Phenyl xylyl ethane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16556 | |
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Vapor Pressure |
0.001 [mmHg] | |
Record name | Phenyl xylyl ethane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16556 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6196-95-8, 58465-67-1 | |
Record name | 1,2-Dimethyl-4-(1-phenylethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6196-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl-1-(3,4-dimethyl)phenylethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006196958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dimethyl-4-(1-phenylethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058465671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2-dimethyl-4-(1-phenylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1,2-dimethyl-4-(1-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-phenylethyl)-o-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.682 | |
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Record name | 1-PHENYL-1-(3,4-XYLYL)ETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I150P0702M | |
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